Benzenesulfonamide, 4,4'-oxybis-

Description

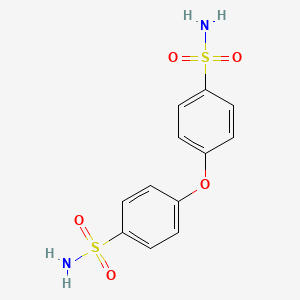

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-sulfamoylphenoxy)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S2/c13-20(15,16)11-5-1-9(2-6-11)19-10-3-7-12(8-4-10)21(14,17)18/h1-8H,(H2,13,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODSXPZTBWKLTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064743 | |

| Record name | Benzenesulfonamide, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7566-41-8 | |

| Record name | 4,4′-Oxybis[benzenesulfonamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7566-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4,4'-oxybis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007566418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4,4'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4,4'-oxybis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-oxydi(benzenesulphonamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 4,4'-Oxybis(benzenesulfonamide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4'-oxybis(benzenesulfonamide), a molecule of interest in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and in-depth characterization methods, presenting quantitative data in a structured format for ease of comparison.

Synthesis of 4,4'-Oxybis(benzenesulfonamide)

The synthesis of 4,4'-oxybis(benzenesulfonamide) is typically achieved through a two-step process. The first step involves the halosulfonation of diphenyl ether to produce the key intermediate, 4,4'-oxybis(benzenesulfonyl chloride). This is followed by an amination reaction to yield the final product.

Step 1: Synthesis of 4,4'-Oxybis(benzenesulfonyl chloride)

The synthesis of the intermediate 4,4'-oxybis(benzenesulfonyl chloride) involves the reaction of diphenyl ether with a sulfonating agent, followed by chlorination. A common method is the reaction of diphenyl ether with concentrated sulfuric acid, followed by treatment with phosphorus oxychloride.

Experimental Protocol:

A detailed experimental protocol for the synthesis of p,p'-oxybis(benzenesulfonyl chloride) is described in Japanese Patent JPS60156662A[1]. In a typical procedure, diphenyl oxide is reacted with an excess of concentrated sulfuric acid under reduced pressure and heating to drive the sulfonation reaction to completion by removing the water byproduct. Subsequently, the reaction mixture is returned to atmospheric pressure, and phosphorus oxychloride is added. The mixture is then heated under reflux to facilitate the chlorination, yielding p,p'-oxybis(benzenesulfonyl chloride)[1].

Step 2: Synthesis of 4,4'-Oxybis(benzenesulfonamide)

The final step is the amination of 4,4'-oxybis(benzenesulfonyl chloride). This is a nucleophilic substitution reaction where the chlorine atoms on the sulfonyl chloride groups are replaced by amino groups. This is typically achieved by reacting the sulfonyl chloride with an excess of ammonia.

Experimental Protocol:

Characterization of 4,4'-Oxybis(benzenesulfonamide)

The structural confirmation and purity assessment of the synthesized 4,4'-oxybis(benzenesulfonamide) are performed using various spectroscopic and analytical techniques.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4,4'-oxybis(benzenesulfonamide) is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₅S₂ | [3] |

| Molecular Weight | 328.4 g/mol | [3] |

| IUPAC Name | 4-(4-sulfamoylphenoxy)benzenesulfonamide | [3] |

| CAS Number | 7566-41-8 | [3] |

Spectroscopic Data

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For 4,4'-oxybis(benzenesulfonamide), both ¹H and ¹³C NMR spectra would provide characteristic signals. Although specific spectral data for this compound is not detailed in the provided search results, typical chemical shift ranges for related benzenesulfonamide structures can be inferred[4][5].

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show signals for the aromatic protons and the protons of the sulfonamide groups. The aromatic protons would likely appear as a set of doublets in the region of 7.0-8.0 ppm. The -NH₂ protons of the sulfonamide groups would appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the aromatic rings. The carbon atoms attached to the sulfonyl groups and the ether linkage will have characteristic chemical shifts. PubChem indicates the availability of a ¹³C NMR spectrum for this compound[3].

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 4,4'-oxybis(benzenesulfonamide) will exhibit characteristic absorption bands for the N-H, S=O, C-O, and C-S bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretch (sulfonamide) | 3400-3200 |

| S=O stretch (asymmetric) | 1350-1300 |

| S=O stretch (symmetric) | 1160-1120 |

| C-O-C stretch (ether) | 1270-1200 |

| S-N stretch | 950-870 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4,4'-oxybis(benzenesulfonamide), the molecular ion peak [M]⁺ would be expected at m/z 328.4. PubChem indicates the availability of GC-MS data[3]. The fragmentation of aromatic sulfonamides under mass spectrometry conditions often involves the loss of SO₂ (64 Da)[6]. A plausible fragmentation pathway is illustrated below.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities or signaling pathways directly modulated by 4,4'-oxybis(benzenesulfonamide). However, the benzenesulfonamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds, including antibacterial agents (sulfa drugs), carbonic anhydrase inhibitors, and anticancer agents[7]. The presence of this moiety suggests that 4,4'-oxybis(benzenesulfonamide) could be a candidate for screening in various drug discovery programs.

The general workflow for investigating the biological activity of a novel compound like 4,4'-oxybis(benzenesulfonamide) is depicted below.

Conclusion

This technical guide has outlined the synthesis and characterization of 4,4'-oxybis(benzenesulfonamide). The synthetic route via its sulfonyl chloride intermediate is a feasible approach. Comprehensive characterization using modern analytical techniques is essential to confirm the structure and purity of the final compound. While specific biological data for this molecule is scarce, its structural features suggest potential for further investigation in medicinal chemistry and drug discovery. The provided protocols and data serve as a valuable resource for researchers and professionals in the field.

References

- 1. youtube.com [youtube.com]

- 2. Benzenesulfonamide, 4,4'-oxybis- | C12H12N2O5S2 | CID 82054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling [mdpi.com]

- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzenesulfonamide, 4,4'-oxybis- spectroscopic data analysis (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Oxybis(benzenesulfonamide), with the molecular formula C₁₂H₁₂N₂O₅S₂, is a chemical compound of interest in various fields, including medicinal chemistry and materials science.[1] Its structure, featuring two benzenesulfonamide moieties linked by an ether group, suggests potential applications stemming from the biological activity of the sulfonamide group and the structural properties conferred by the diaryl ether linkage. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and for elucidating its structural features.

Spectroscopic Data

The following tables summarize the expected quantitative data for 4,4'-oxybis(benzenesulfonamide) based on typical values for similar aromatic sulfonamides.

Table 1: Predicted ¹H NMR Spectroscopic Data for 4,4'-Oxybis(benzenesulfonamide)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet | 4H | Aromatic protons ortho to the -SO₂NH₂ group |

| ~7.0 - 7.2 | Doublet | 4H | Aromatic protons ortho to the ether linkage |

| ~4.5 - 5.5 | Broad Singlet | 4H | -SO₂NH₂ protons |

Note: The exact chemical shifts will be dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 4,4'-Oxybis(benzenesulfonamide)

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | Aromatic carbon directly attached to the ether oxygen |

| ~140 - 145 | Aromatic carbon directly attached to the -SO₂NH₂ group |

| ~128 - 132 | Aromatic carbons ortho to the -SO₂NH₂ group |

| ~118 - 122 | Aromatic carbons ortho to the ether linkage |

Note: The exact chemical shifts will be dependent on the solvent used.

Table 3: Predicted IR Spectroscopic Data for 4,4'-Oxybis(benzenesulfonamide)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching of the sulfonamide |

| 1600 - 1580 | Medium | C=C aromatic ring stretching |

| 1480 - 1440 | Medium | C=C aromatic ring stretching |

| 1350 - 1300 | Strong | Asymmetric SO₂ stretching |

| 1170 - 1150 | Strong | Symmetric SO₂ stretching |

| 1260 - 1200 | Strong | Asymmetric C-O-C stretching (diaryl ether) |

| 1100 - 1000 | Medium | S-N stretching |

Table 4: Predicted Mass Spectrometry Data for 4,4'-Oxybis(benzenesulfonamide)

| m/z | Relative Intensity (%) | Assignment |

| 328 | Moderate | [M]⁺ (Molecular ion) |

| 249 | High | [M - SO₂NH₂]⁺ |

| 156 | High | [C₆H₄O-C₆H₄]⁺ |

| 92 | Moderate | [C₆H₄O]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note: Fragmentation patterns can vary depending on the ionization method used.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 4,4'-oxybis(benzenesulfonamide) in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Shim the magnetic field to ensure homogeneity.

-

Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm for this compound).

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Background Spectrum:

-

Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid 4,4'-oxybis(benzenesulfonamide) powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Clean the ATR crystal and anvil thoroughly after the measurement.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to generate a molecular ion and various fragment ions.

-

-

Mass Analysis:

-

Accelerate the generated ions into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Separate the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

Detect the separated ions and record their abundance.

-

-

Data Analysis:

-

Generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a solid organic compound like 4,4'-oxybis(benzenesulfonamide).

Caption: General workflow for spectroscopic analysis.

Predicted NMR Signaling Pathways

This diagram illustrates the expected correlations between protons and carbons in the NMR spectra of 4,4'-oxybis(benzenesulfonamide).

References

An In-depth Technical Guide to the Physicochemical Properties of Benzenesulfonamide, 4,4'-oxybis- (CAS 7566-41-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of Benzenesulfonamide, 4,4'-oxybis-, a chemical compound identified by the CAS number 7566-41-8. The information presented herein is curated for professionals in research and development, particularly in the fields of medicinal chemistry, pharmacology, and materials science. This document aims to be a foundational resource, consolidating available data to support further investigation and application of this compound.

Core Physicochemical Data

Benzenesulfonamide, 4,4'-oxybis- is a symmetrical aromatic molecule containing a central ether linkage connecting two benzenesulfonamide moieties. Its structural features suggest potential applications as a scaffold in drug design and as a monomer in polymer synthesis. The following tables summarize the key physicochemical properties of this compound. It is important to note that a significant portion of the available data is computationally derived, with limited experimentally determined values in the public domain.

General and Structural Properties

| Property | Value | Source |

| CAS Number | 7566-41-8 | [1] |

| Molecular Formula | C12H12N2O5S2 | [1] |

| Molecular Weight | 328.4 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)N | [1] |

| InChI Key | OODSXPZTBWKLTE-UHFFFAOYSA-N | [1] |

| Synonyms | p,p'-Oxybis(benzenesulfonamide), 4,4'-oxydibenzenesulfonamide | [1] |

Computed Physicochemical Properties

The following properties have been calculated using computational models and provide valuable insights into the behavior of Benzenesulfonamide, 4,4'-oxybis- in various chemical and biological systems. These values are particularly useful for initial screening and in silico modeling.

| Property | Value | Source |

| XLogP3 | 0.6 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Exact Mass | 328.01876383 Da | [1] |

| Monoisotopic Mass | 328.01876383 Da | [1] |

| Topological Polar Surface Area | 146 Ų | [1] |

| Heavy Atom Count | 21 | [1] |

| Complexity | 483 | [1] |

Experimental Data and Methodologies

A thorough review of publicly available scientific literature and chemical databases reveals a notable absence of experimentally determined physicochemical data for Benzenesulfonamide, 4,4'-oxybis- (CAS 7566-41-8). Much of the available experimental data is for a structurally related but distinct compound, 4,4'-Oxybis(benzenesulfonyl hydrazide) (CAS 80-51-3). Researchers are advised to exercise caution and not to extrapolate data from the hydrazide derivative to the sulfonamide.

The lack of experimental data highlights an opportunity for further research to characterize this compound. Standard experimental protocols for determining key physicochemical parameters are outlined below for researchers who wish to undertake such studies.

Proposed Experimental Protocols

Melting Point Determination:

-

Method: Capillary melting point method using a calibrated digital melting point apparatus.

-

Procedure: A small, dry sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Solubility Assessment:

-

Method: Equilibrium solubility method in various solvents (e.g., water, ethanol, DMSO, acetone) at a controlled temperature (e.g., 25 °C).

-

Procedure: An excess amount of the compound is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as HPLC-UV.

pKa Determination:

-

Method: Potentiometric titration or UV-spectrophotometric method.

-

Procedure (Potentiometric): A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the titration curve.

LogP (Octanol-Water Partition Coefficient) Determination:

-

Method: Shake-flask method.

-

Procedure: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is determined. The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Data Hierarchy and Availability

The following diagram illustrates the current state of data availability for Benzenesulfonamide, 4,4'-oxybis-. It highlights the reliance on computed data and the need for experimental validation.

Caption: Data availability for Benzenesulfonamide, 4,4'-oxybis-.

Conclusion

Benzenesulfonamide, 4,4'-oxybis- (CAS 7566-41-8) is a compound with a well-defined structure and a range of computed physicochemical properties that suggest its potential utility in various scientific and industrial applications. However, the current body of knowledge is significantly limited by the lack of experimentally determined data. This guide serves as a summary of the available information and a call to the research community to further investigate this promising molecule. The proposed experimental protocols provide a roadmap for the systematic characterization of its properties, which is essential for unlocking its full potential in drug discovery and materials science.

References

The Synthetic Utility of Benzenesulfonamide, 4,4'-oxybis-: A Technical Guide for Precursor Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide, 4,4'-oxybis-, a molecule characterized by two benzenesulfonamide moieties linked by an ether bridge, holds potential as a versatile precursor in the synthesis of advanced polymers and bioactive molecules. Its rigid diaryl ether core and the reactive sulfonamide groups offer multiple avenues for chemical modification. This technical guide provides an in-depth exploration of its role as a synthetic intermediate, focusing on its transformation into valuable monomers for high-performance polymers. While direct, extensive literature on the use of 4,4'-oxybis(benzenesulfonamide) as a starting material is limited, this guide outlines a scientifically robust, proposed synthetic pathway based on well-established chemical transformations of analogous structures.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of Benzenesulfonamide, 4,4'-oxybis- is essential for its application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₅S₂ | --INVALID-LINK-- |

| Molecular Weight | 328.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-(4-sulfamoylphenoxy)benzenesulfonamide | --INVALID-LINK-- |

| CAS Number | 7566-41-8 | --INVALID-LINK-- |

Proposed Synthetic Pathways and Experimental Protocols

The primary utility of 4,4'-oxybis(benzenesulfonamide) as a precursor lies in its conversion to other bifunctional monomers, particularly the corresponding diamine, 4,4'-oxydianiline, a key component in the synthesis of high-performance polyimides and polyamides. The following sections detail the proposed synthetic sequence.

Step 1: Synthesis of p,p'-Oxybis(benzenesulfonyl chloride)

The journey begins with the synthesis of the direct precursor, p,p'-oxybis(benzenesulfonyl chloride), from diphenyl oxide.

Reaction: Diphenyl oxide is sulfonated with sulfuric acid, followed by chlorination with phosphorus oxychloride.

Experimental Protocol:

-

Sulfonation: Diphenyl oxide is reacted with sulfuric acid. To drive the reaction to completion, water formed as a by-product can be removed.

-

Chlorination: After the sulfonation is complete, phosphorus oxychloride is added to the reaction mixture. The mixture is then heated under reflux to effect chlorination.

-

Work-up: Upon completion, the reaction mixture is cooled and carefully quenched with ice water. The solid p,p'-oxybis(benzenesulfonyl chloride) is collected by filtration, washed with water, and dried.

This process provides a reliable route to the key sulfonyl chloride intermediate.

Step 2: Synthesis of Benzenesulfonamide, 4,4'-oxybis-

The sulfonyl chloride is then converted to the corresponding sulfonamide.

Reaction: p,p'-Oxybis(benzenesulfonyl chloride) is reacted with ammonia.

Experimental Protocol:

-

p,p'-Oxybis(benzenesulfonyl chloride) is dissolved in a suitable organic solvent, such as acetone or tetrahydrofuran.

-

The solution is cooled in an ice bath, and concentrated aqueous ammonia is added dropwise with vigorous stirring.

-

The reaction is typically allowed to proceed for several hours at room temperature.

-

The resulting precipitate of 4,4'-oxybis(benzenesulfonamide) is collected by filtration, washed with water to remove ammonium chloride, and dried.

Step 3: Conversion to 4,4'-Oxydianiline (Proposed)

Reaction: Reductive cleavage of the S-N bond of the sulfonamide groups.

Proposed Experimental Protocol (based on general methods):

-

Method A: Reductive Cleavage with a Reducing Agent:

-

4,4'-oxybis(benzenesulfonamide) is dissolved in a suitable solvent system, such as a mixture of an alcohol and an inert solvent.

-

A reducing agent, such as sodium borohydride in the presence of a transition metal catalyst (e.g., nickel or cobalt salts) or lithium aluminum hydride, is added portion-wise at a controlled temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is carefully quenched, and the product is extracted into an organic solvent. The crude product is then purified by crystallization or chromatography to yield 4,4'-oxydianiline.

-

-

Method B: Acid-Catalyzed Hydrolysis:

-

While more vigorous conditions are often required, acid-catalyzed hydrolysis can be employed.

-

4,4'-oxybis(benzenesulfonamide) is heated in a strong acid, such as concentrated hydrochloric or sulfuric acid, for an extended period.

-

After cooling, the reaction mixture is neutralized with a base, and the liberated 4,4'-oxydianiline is extracted and purified.

-

Step 4: Application in Polyamide Synthesis

With 4,4'-oxydianiline in hand, a wide array of high-performance aromatic polyamides can be synthesized.

Reaction: Polycondensation of 4,4'-oxydianiline with an aromatic diacid chloride.

Experimental Protocol (Yamazaki-Higashi Reaction Conditions):

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, 4,4'-oxydianiline and a stoichiometric amount of an aromatic dicarboxylic acid (e.g., terephthalic acid) are dissolved in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) containing a salt like lithium chloride to enhance polymer solubility.

-

A condensing agent, such as triphenyl phosphite (TPP) and pyridine, is added to the solution.

-

The reaction mixture is heated, typically to around 100-120 °C, and stirred for several hours.

-

The resulting viscous polymer solution is then precipitated into a non-solvent like methanol or ethanol.

-

The polyamide is collected by filtration, washed thoroughly, and dried under vacuum.

| Monomer 1 | Monomer 2 | Polymer | Key Properties |

| 4,4'-Oxydianiline | Terephthaloyl chloride | Aromatic Polyamide | High thermal stability, excellent mechanical strength, chemical resistance |

| 4,4'-Oxydianiline | Isophthaloyl chloride | Aromatic Polyamide | Improved solubility compared to terephthaloyl-based polyamide |

Conclusion and Future Outlook

Benzenesulfonamide, 4,4'-oxybis- presents itself as a promising, yet underexplored, precursor in organic synthesis. The synthetic pathways outlined in this guide, which are grounded in established chemical principles, demonstrate its potential as a gateway to valuable monomers for high-performance polymers. The conversion to 4,4'-oxydianiline is a key transformation that opens the door to a wide range of materials with desirable thermal and mechanical properties. Further research into the direct functionalization of the sulfonamide groups and the exploration of this molecule as a ligand in coordination chemistry could unveil even broader applications. This guide serves as a foundational resource for researchers looking to harness the synthetic potential of this versatile molecule.

An In-depth Technical Guide to Benzenesulfonamide, 4,4'-oxybis- and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature and patent information for Benzenesulfonamide, 4,4'-oxybis- and its structurally related analogs. Due to the limited volume of research focused specifically on Benzenesulfonamide, 4,4'-oxybis-, this guide incorporates data from closely related benzenesulfonamide derivatives to provide a broader context for its potential applications, mechanisms of action, and synthesis.

Physicochemical Properties

Benzenesulfonamide, 4,4'-oxybis- is a symmetrical molecule containing a central diphenyl ether core functionalized with two benzenesulfonamide groups. Basic physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(4-sulfamoylphenoxy)benzenesulfonamide | PubChem[1] |

| CAS Number | 7566-41-8 | PubChem[1] |

| Molecular Formula | C₁₂H₁₂N₂O₅S₂ | PubChem[1] |

| Molecular Weight | 328.4 g/mol | PubChem[1] |

| XLogP3-AA | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

Synthesis and Manufacturing

Experimental Workflow: Inferred Synthesis of Benzenesulfonamide, 4,4'-oxybis-

References

An In-Depth Technical Guide to the Investigational Landscape of Benzenesulfonamide, 4,4'-oxybis- and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanistic studies, quantitative biological data, and detailed experimental protocols for Benzenesulfonamide, 4,4'-oxybis- are not extensively available in the public domain. This guide provides a comprehensive overview of the established mechanisms of action for structurally related benzenesulfonamide derivatives, offering a foundational framework for investigating the biological activity of Benzenesulfonamide, 4,4'-oxybis-. The experimental protocols and signaling pathways detailed herein are based on studies of these analogous compounds and should be adapted and validated for the specific investigation of Benzenesulfonamide, 4,4'-oxybis-.

Introduction

Benzenesulfonamide and its derivatives represent a versatile scaffold in medicinal chemistry, with a wide range of documented biological activities. These compounds have been explored as inhibitors of various enzymes and as modulators of critical signaling pathways implicated in a spectrum of diseases, including cancer, infectious diseases, and inflammatory conditions. This technical guide synthesizes the current understanding of the mechanisms of action for several classes of benzenesulfonamide analogs, providing a potential roadmap for the investigation of Benzenesulfonamide, 4,4'-oxybis-.

Potential Mechanisms of Action Based on Analogous Compounds

Research into various benzenesulfonamide derivatives has revealed several key cellular targets and pathways. These provide plausible starting points for the investigation of Benzenesulfonamide, 4,4'-oxybis-.

Carbonic Anhydrase Inhibition

A prominent and well-established mechanism of action for many benzenesulfonamide-containing compounds is the inhibition of carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various CA isoforms are involved in physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound Class | Target Isoforms | Inhibition Constants (Kᵢ) | Reference |

| Triazole-linked benzenesulfonamides | hCA I, II, IX, XII | Kᵢ values ranging from subnanomolar to micromolar | [1] |

| Tetrafluorobenzenesulfonamides | hCA I, II, IX, XII | Low nanomolar to subnanomolar for hCA IX and XII | [1] |

| 4-Amino-substituted benzenesulfonamides | CA I, II, VI, VII, XII, XIII | Nanomolar affinities for some isoforms | [2] |

Kinase Inhibition

Certain benzenesulfonamide analogs have been identified as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. For instance, analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase involved in cell proliferation, differentiation, and survival.[3]

Table 2: Kinase Inhibition by Benzenesulfonamide Analogs

| Compound | Target Kinase | IC₅₀ | Cell Line | Reference |

| AL106 (a benzenesulfonamide derivative) | TrkA | 58.6 µM | U87 (Glioblastoma) | [3] |

Other Potential Targets and Mechanisms

The structural diversity of benzenesulfonamide derivatives has led to the exploration of other potential therapeutic targets:

-

Matrix Metalloproteinase (MMP) Inhibition: Some biphenylsulfonamides have been characterized as selective, non-zinc binding inhibitors of MMP-2 and MMP-13, enzymes involved in cancer cell invasion and angiogenesis.[4]

-

HIV-1 Capsid Inhibition: Benzenesulfonamide-containing phenylalanine derivatives have been designed as novel inhibitors of the HIV-1 capsid protein, interfering with both early and late stages of the viral replication cycle.[5][6]

-

12-Lipoxygenase (12-LOX) Inhibition: A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-LOX, an enzyme implicated in inflammation and cancer.[7]

-

Chemokine Receptor (CXCR4) Antagonism: Aryl sulfonamides have been synthesized that inhibit the interaction between CXCR4 and its ligand CXCL12, a pathway crucial for cancer metastasis.[8]

-

Oxidative Phosphorylation (OXPHOS) Inhibition: Benzene-1,4-disulfonamides have been discovered as inhibitors of OXPHOS, a promising strategy for targeting cancers dependent on aerobic metabolism.[9]

Experimental Protocols for Mechanistic Investigation

The following are generalized protocols based on methodologies used to study benzenesulfonamide derivatives. These should be optimized for the specific investigation of Benzenesulfonamide, 4,4'-oxybis-.

Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory activity of Benzenesulfonamide, 4,4'-oxybis- against various human carbonic anhydrase (hCA) isoforms.

Methodology: A stopped-flow CO₂ hydrase assay is a standard method.[1]

-

Enzyme and Compound Preparation:

-

Recombinant hCA isoforms are purified.

-

A stock solution of Benzenesulfonamide, 4,4'-oxybis- is prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are made to obtain a range of concentrations.

-

-

Assay Procedure:

-

The assay is performed in a stopped-flow instrument.

-

One syringe contains the hCA enzyme in buffer (e.g., Tris-HCl) and the inhibitor at various concentrations.

-

The other syringe contains a CO₂-saturated solution.

-

The two solutions are rapidly mixed, and the subsequent pH change due to the enzymatic hydration of CO₂ is monitored using a pH indicator (e.g., p-nitrophenol).

-

The initial rates of the reaction are measured.

-

-

Data Analysis:

-

The enzyme activity is plotted against the inhibitor concentration.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the data to a suitable dose-response curve.

-

Inhibition constants (Kᵢ) can be calculated from the IC₅₀ values using the Cheng-Prusoff equation.

-

Kinase Inhibition Assay (Example: TrkA)

Objective: To evaluate the inhibitory effect of Benzenesulfonamide, 4,4'-oxybis- on the activity of a specific protein kinase, such as TrkA.

Methodology: A common method is an in vitro kinase assay using a purified recombinant kinase and a specific substrate.

-

Reagents and Preparation:

-

Purified recombinant TrkA enzyme.

-

A specific peptide substrate for TrkA.

-

ATP (adenosine triphosphate).

-

Benzenesulfonamide, 4,4'-oxybis- dissolved in DMSO at various concentrations.

-

-

Assay Procedure:

-

The kinase reaction is set up in a multi-well plate. Each well contains the TrkA enzyme, the peptide substrate, and the test compound at a specific concentration in a kinase reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped by adding a stopping reagent (e.g., EDTA).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay (e.g., Kinase-Glo®).

-

-

Data Analysis:

-

The kinase activity is calculated for each inhibitor concentration.

-

The percent inhibition is plotted against the inhibitor concentration to determine the IC₅₀ value.

-

Cellular Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effects of Benzenesulfonamide, 4,4'-oxybis- on cancer cell lines.

Methodology: The trypan blue exclusion assay is a straightforward method to determine cell viability.[3]

-

Cell Culture and Treatment:

-

Select a relevant cancer cell line (e.g., U87 for glioblastoma).

-

Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Benzenesulfonamide, 4,4'-oxybis- for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Staining and Counting:

-

After the treatment period, harvest the cells by trypsinization.

-

Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution (0.4%).

-

Load the mixture onto a hemocytometer.

-

Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

-

Data Analysis:

-

Calculate the percentage of viable cells for each treatment condition.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate potential signaling pathways that could be modulated by Benzenesulfonamide, 4,4'-oxybis-, based on the activities of its analogs, and a general workflow for target identification.

References

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzenesulfonamide, 4,4'-oxybis- | C12H12N2O5S2 | CID 82054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzenesulfonamides: A Unique Class of Chemokine Receptor Type 4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary in vitro Screening of Benzenesulfonamide, 4,4'-oxybis-: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects. This technical guide outlines representative in vitro screening protocols and summarizes the types of quantitative data that would be generated in a preliminary assessment of a benzenesulfonamide compound, using examples from published studies on its analogs.

Data Presentation: Representative Biological Activities of Benzenesulfonamide Derivatives

The following tables summarize the types of quantitative data obtained from in vitro screening of various benzenesulfonamide derivatives, showcasing their potential as enzyme inhibitors and cytotoxic agents.

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives

| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

| Compound 9 | hCA I | 7.6 - 782.8 | [1] |

| Compound 9 | hCA II | 34.4 - 412.1 | [1] |

| Compound 9 | hCA IX | 29.1 | [1] |

| Compound 9 | hCA XII | 8.8 | [1] |

Table 2: Lipoxygenase Inhibition by Benzenesulfonamide Derivatives

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 22 | 12-LOX | 2.2 | [2] |

| Compound 27 | 12-LOX | 6.3 | [2] |

| Compound 28 | 12-LOX | 22 | [2] |

Table 3: Antiproliferative Activity of Benzenesulfonamide Derivatives

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| Compound 9 | HepG-2 | 1.78 | [1] |

| Compound 9 | HCT-116 | 1.94 | [1] |

| Compound 9 | MCF-7 | 3.07 | [1] |

Table 4: TRPV4 Inhibition by Benzenesulfonamide Derivatives

| Compound ID | Target | IC₅₀ (µM) | Reference |

| Compound 1b | TRPV4 | 0.71 ± 0.21 | [3] |

| Compound 1f | TRPV4 | 0.46 ± 0.08 | [3] |

| RN-9893 | TRPV4 | 2.07 ± 0.90 | [3] |

Experimental Protocols: Key in vitro Assays

The following are detailed methodologies for key experiments typically employed in the preliminary in vitro screening of benzenesulfonamide derivatives.

1. Carbonic Anhydrase Inhibition Assay

-

Principle: This assay measures the inhibition of carbonic anhydrase (CA) activity, which catalyzes the hydration of carbon dioxide. The esterase activity of CA is often used as a surrogate, where the hydrolysis of a chromogenic ester substrate is monitored spectrophotometrically.

-

Protocol:

-

Recombinant human CA isoenzymes (e.g., hCA I, II, IX, XII) are obtained and purified.

-

A stock solution of the test compound (e.g., Benzenesulfonamide, 4,4'-oxybis-) is prepared in a suitable solvent (e.g., DMSO).

-

The assay is performed in a 96-well plate. Each well contains a buffer solution (e.g., Tris-HCl), a known concentration of the CA isoenzyme, and varying concentrations of the test compound.

-

The reaction is initiated by adding a chromogenic substrate (e.g., 4-nitrophenyl acetate).

-

The rate of hydrolysis of the substrate is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time using a plate reader.

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in a control well without the inhibitor.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Inhibition constants (Kᵢ) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.[1]

-

2. Lipoxygenase Inhibition Assay

-

Principle: This assay determines the ability of a compound to inhibit the activity of lipoxygenase (LOX) enzymes, which catalyze the oxidation of polyunsaturated fatty acids. The production of hydroperoxides is monitored.

-

Protocol:

-

Purified human platelet-type 12-lipoxygenase (12-LOX) is used.

-

The assay is conducted in a buffer solution (e.g., phosphate buffer) containing the enzyme and the test compound at various concentrations.

-

The reaction is initiated by adding the substrate, arachidonic acid.

-

The formation of the hydroperoxide product (12-HPETE) is monitored by measuring the increase in absorbance at 234 nm.

-

IC₅₀ values are calculated from the dose-response curves of enzyme inhibition versus inhibitor concentration.[2]

-

3. Cell Proliferation (MTT) Assay

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

The plates are incubated for a further 2-4 hours to allow for formazan crystal formation.

-

The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

IC₅₀ values, the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.[1]

-

Mandatory Visualizations

The following diagrams illustrate a representative signaling pathway and a general experimental workflow relevant to the in vitro screening of benzenesulfonamide derivatives.

Caption: Lipoxygenase signaling pathway and the inhibitory action of benzenesulfonamide derivatives.

Caption: General experimental workflow for the in vitro screening of benzenesulfonamide derivatives.

References

- 1. Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Benzenesulfonamide, 4,4'-oxybis- in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of Benzenesulfonamide, 4,4'-oxybis-, a bis-sulfonamide compound with potential therapeutic applications. This document includes summaries of its biological activities, detailed experimental protocols for its evaluation, and visualizations of relevant signaling pathways.

Introduction

Benzenesulfonamide, 4,4'-oxybis-, also known as 4,4'-oxydibenzenesulfonamide, is a chemical compound belonging to the sulfonamide class. The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, with applications ranging from antimicrobial to anticancer agents. The unique bis-sulfonamide structure of Benzenesulfonamide, 4,4'-oxybis- presents opportunities for bivalent interactions with biological targets, potentially leading to enhanced potency and selectivity. This document explores its primary applications as a carbonic anhydrase inhibitor and a mitochondrial complex I inhibitor.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂N₂O₅S₂ | --INVALID-LINK-- |

| Molecular Weight | 328.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | 4-(4-sulfamoylphenoxy)benzenesulfonamide | --INVALID-LINK-- |

| CAS Number | 7566-41-8 | --INVALID-LINK-- |

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a classic zinc-binding group that effectively inhibits carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation, CO₂ transport, and biosynthesis.[1] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and metastasis, making them attractive targets for anticancer drug development.[2][3]

While specific inhibitory data for Benzenesulfonamide, 4,4'-oxybis- against various CA isoforms is not extensively reported in the literature, its structural similarity to other potent bis-sulfonamide CA inhibitors suggests it may exhibit significant activity. The two sulfonamide groups could potentially interact with the zinc ion in the active site of two adjacent CA molecules, particularly in the dimeric CA IX isoform.

Quantitative Data for Related Benzenesulfonamide Derivatives as CA IX Inhibitors:

| Compound | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Ureido-substituted benzenesulfonamide (U-NO₂) | hCA IX | 1 nM | [4] |

| Ureido-substituted benzenesulfonamide (U-CH₃) | hCA IX | 7 nM | [4] |

| SLC-0111 (ureido-substituted benzenesulfonamide) | hCA IX | 45 nM | [4] |

| Novel Benzenesulfonamide Derivative | hCA IX | 25.04 nM | [1] |

| Bis-ureido-substituted benzenesulfonamide (Compound 11) | hCA IX | 6.73 nM | [5] |

| Bis-ureido-substituted benzenesulfonamide (Compound 19) | hCA IX | 8.91 nM | [5] |

Mitochondrial Complex I Inhibition

Recent studies have identified bis-sulfonamides as novel inhibitors of mitochondrial NADH-quinone oxidoreductase (Complex I), a key enzyme in the electron transport chain.[6] Inhibition of complex I disrupts cellular energy metabolism and can induce cell death, making it a promising strategy for cancer therapy.[7]

A symmetric bis-sulfonamide, KPYC01112, has been identified as an inhibitor of mitochondrial complex I.[6] Although this specific compound is not identical to Benzenesulfonamide, 4,4'-oxybis-, it highlights the potential of this chemical class to target mitochondrial respiration.

Quantitative Data for a Related Bis-sulfonamide as a Mitochondrial Complex I Inhibitor:

| Compound | Target | IC₅₀ | Reference |

| KPYC01112 | Bovine mitochondrial complex I | - | [6] |

| Derivative of KPYC01112 (Compound 32) | Bovine mitochondrial complex I | 0.017 µM | [6] |

| Derivative of KPYC01112 (Compound 35) | Bovine mitochondrial complex I | 0.014 µM | [6] |

Experimental Protocols

Synthesis of Benzenesulfonamide, 4,4'-oxybis-

A general method for the synthesis of benzenesulfonamides involves the reaction of a corresponding sulfonyl chloride with ammonia or an amine.[1] A plausible synthetic route for Benzenesulfonamide, 4,4'-oxybis- is outlined below.

Protocol: Synthesis of Benzenesulfonamide, 4,4'-oxybis-

-

Chlorosulfonation of Diphenyl Ether:

-

React diphenyl ether with an excess of chlorosulfonic acid at a controlled temperature (e.g., 0-5 °C) to introduce sulfonyl chloride groups at the para positions of both benzene rings, yielding 4,4'-oxybis(benzenesulfonyl chloride).

-

-

Amination:

-

Dissolve the resulting 4,4'-oxybis(benzenesulfonyl chloride) in a suitable organic solvent (e.g., dichloromethane).

-

Add an excess of aqueous ammonia solution dropwise while stirring vigorously at a low temperature (e.g., 0 °C).

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure Benzenesulfonamide, 4,4'-oxybis-.

-

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This protocol is adapted from established methods for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[2][5]

Protocol: Stopped-Flow CO₂ Hydrase Assay

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 10 mM HEPES-Tris, pH 7.5).

-

Prepare a solution of the purified human carbonic anhydrase isoform (e.g., hCA IX) in the buffer.

-

Prepare a stock solution of Benzenesulfonamide, 4,4'-oxybis- in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound.

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled buffer.

-

Prepare a pH indicator solution (e.g., p-nitrophenol).

-

-

Assay Procedure:

-

Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25 °C).

-

In one syringe of the stopped-flow instrument, mix the CA enzyme solution, the inhibitor solution (or solvent control), and the pH indicator.

-

In the second syringe, place the CO₂-saturated buffer.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ catalyzed by CA causes a pH drop.

-

-

Data Analysis:

-

Calculate the initial rate of the enzymatic reaction from the slope of the absorbance change.

-

Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

-

Mitochondrial Complex I Activity Assay

This protocol is based on methods used to measure the activity of mitochondrial complex I.[8]

Protocol: Mitochondrial Complex I Activity Assay

-

Mitochondria Isolation:

-

Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells) using differential centrifugation.

-

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 25 mM potassium phosphate buffer, pH 7.2, with 5 mM MgCl₂).

-

Prepare a solution of NADH, the substrate for complex I.

-

Prepare a solution of ubiquinone (e.g., Coenzyme Q₁), the electron acceptor.

-

Prepare a solution of a complex III inhibitor (e.g., antimycin A) to prevent electron flow downstream of complex I.

-

Prepare a stock solution of Benzenesulfonamide, 4,4'-oxybis- in DMSO and create serial dilutions.

-

-

Assay Procedure:

-

Add the isolated mitochondria, assay buffer, ubiquinone, and antimycin A to a microplate well.

-

Add the inhibitor solution (or solvent control) and incubate for a short period.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

-

Data Analysis:

-

Calculate the rate of NADH oxidation from the slope of the absorbance change.

-

Determine the IC₅₀ value by plotting the percentage of complex I inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[9][10][11][12][13]

Protocol: MTT Cell Viability Assay

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., a line known to overexpress CA IX or be sensitive to mitochondrial inhibitors) in appropriate media and conditions.

-

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Benzenesulfonamide, 4,4'-oxybis- in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting cell viability against the logarithm of the compound concentration.

-

Signaling Pathways and Mechanisms of Action

Carbonic Anhydrase IX (CA IX) Signaling

CA IX is a transmembrane protein that is highly expressed in many tumors in response to hypoxia. Its extracellular catalytic domain contributes to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[14][15] The intracellular domain of CA IX can participate in cell signaling. For instance, phosphorylation of its cytoplasmic tail can lead to the activation of the PI3K/Akt pathway, impacting glucose metabolism.[14]

Caption: CA IX signaling pathway and its inhibition.

Mitochondrial Complex I Inhibition Signaling

Inhibition of mitochondrial complex I disrupts the electron transport chain, leading to decreased ATP production and an altered NAD⁺/NADH ratio.[16] This metabolic stress can activate AMPK (AMP-activated protein kinase), a central regulator of cellular energy homeostasis.[7] Activated AMPK can inhibit anabolic pathways like mTORC1 signaling, which is crucial for cell growth and proliferation, and promote catabolic pathways to restore energy balance.[7]

Caption: Mitochondrial complex I inhibition pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of Benzenesulfonamide, 4,4'-oxybis- as a potential therapeutic agent.

Caption: Preclinical evaluation workflow.

Conclusion

Benzenesulfonamide, 4,4'-oxybis- represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its potential to dually target key proteins involved in cancer progression, such as carbonic anhydrase IX and mitochondrial complex I, warrants further investigation. The protocols and information provided in these application notes serve as a guide for researchers to explore the full therapeutic potential of this and related bis-sulfonamide compounds. Further studies are required to elucidate the specific inhibitory profile and mechanism of action of Benzenesulfonamide, 4,4'-oxybis- to advance its development as a clinical candidate.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypoxia-Activated Prodrug Derivatives of Carbonic Anhydrase Inhibitors in Benzenesulfonamide Series: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitochondrial complex I inhibition triggers NAD+-independent glucose oxidation via successive NADPH formation, "futile" fatty acid cycling, and FADH2 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective Inhibition of Deactivated Mitochondrial Complex I by Biguanides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchhub.com [researchhub.com]

- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbonic anhydrase IX from cancer-associated fibroblasts drives epithelial-mesenchymal transition in prostate carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of mitochondrial complex I improves glucose metabolism independently of AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Antimicrobial Activity of Benzenesulfonamide, 4,4'-oxybis- Derivatives

Introduction

Benzenesulfonamide, 4,4'-oxybis- and its derivatives represent a class of chemical compounds with potential therapeutic applications, including antimicrobial activities. The sulfonamide functional group is a cornerstone in the development of various drugs.[1][2] The evaluation of novel derivatives for their efficacy against pathogenic microorganisms is a critical step in the drug discovery pipeline. These application notes provide detailed protocols for assessing the antimicrobial properties of these compounds, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals. The primary methods covered are the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC) and the agar disk diffusion assay for assessing the zone of inhibition.

Core Methodologies

Two principal methods are recommended for the routine evaluation of antimicrobial susceptibility: the broth dilution method and the disk diffusion method.[3][4]

-

Broth Dilution Method: This technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] It is considered a quantitative method and can be performed in tubes (macrodilution) or microtiter plates (microdilution).[6]

-

Disk Diffusion Method (Kirby-Bauer Test): This method involves placing antibiotic-impregnated disks on an agar plate inoculated with a bacterium.[7][8] The diffusion of the antimicrobial agent into the agar creates a concentration gradient. If the bacteria are susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.[9]

Protocol 1: Broth Microdilution for MIC Determination

This protocol details the steps to determine the MIC of Benzenesulfonamide, 4,4'-oxybis- derivatives using the broth microdilution method in 96-well microtiter plates.[10][11]

Materials and Reagents

-

Benzenesulfonamide, 4,4'-oxybis- derivative compounds

-

Sterile 96-well microtiter plates (conical or round bottom)[10]

-

Mueller-Hinton Broth (MHB), pH 7.2-7.4[10]

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Dimethyl sulfoxide (DMSO) for dissolving compounds

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

0.5 McFarland turbidity standard

-

Sterile saline solution (0.85% NaCl)

-

Spectrophotometer or McFarland densitometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)[6]

Experimental Protocol

-

Preparation of Test Compounds:

-

Prepare a stock solution of each Benzenesulfonamide, 4,4'-oxybis- derivative in DMSO (e.g., at 10 mg/mL).

-

Create a working solution by diluting the stock solution in MHB to twice the highest concentration to be tested. This accounts for the 1:1 dilution upon adding the bacterial inoculum.

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

-

Add 200 µL of the working solution (twice the highest test concentration) of the compound to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and then transferring 100 µL from column 2 to column 3, and so on, until column 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (containing MHB and inoculum but no compound).

-

Column 12 will serve as the sterility control (containing only MHB).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

-

Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add 100 µL of the final bacterial inoculum to each well from column 1 to column 11. Do not inoculate column 12.

-

The final volume in each well (1-11) will be 200 µL.

-

Seal the plate with a sterile lid or plastic film to prevent evaporation.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in an ambient air incubator.[6][11]

-

-

Reading and Interpreting Results:

-

After incubation, examine the plates for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[5]

-

The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.

-

Data Presentation for MIC Values

The results should be summarized in a table for clear comparison.

| Compound Derivative | Test Organism | MIC (µg/mL) |

| Derivative A | S. aureus ATCC 29213 | 64 |

| Derivative A | E. coli ATCC 25922 | 128 |

| Derivative B | S. aureus ATCC 29213 | 32 |

| Derivative B | E. coli ATCC 25922 | 64 |

| Ciprofloxacin (Control) | S. aureus ATCC 29213 | 0.5 |

| Ciprofloxacin (Control) | E. coli ATCC 25922 | 0.25 |

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

This protocol outlines the procedure for assessing the antimicrobial activity of Benzenesulfonamide, 4,4'-oxybis- derivatives by measuring the zone of inhibition.

Materials and Reagents

-

Benzenesulfonamide, 4,4'-oxybis- derivative compounds

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)[12]

-

Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

-

Solvent for dissolving compounds (e.g., DMSO)

-

Positive control antibiotic disks (e.g., Chloramphenicol, Norfloxacin)[13]

-

Negative control disks (impregnated with solvent only)

-

Sterile cotton swabs[12]

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

Experimental Protocol

-

Preparation of Test Disks:

-

Prepare a stock solution of each derivative in a suitable solvent.

-

Aseptically apply a known volume (e.g., 10 µL) of the compound solution onto sterile filter paper disks to achieve a specific concentration per disk (e.g., 30 µ g/disk ).

-

Allow the solvent to evaporate completely in a sterile environment.

-

-

Preparation of Inoculum and Inoculation:

-

Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.

-

Inoculate the entire surface of a dry MHA plate by swabbing in three directions (rotating the plate approximately 60 degrees between each streaking) to ensure a uniform lawn of growth.[7][9] Swab the rim of the agar as well.[9]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[7]

-

-

Application of Disks and Incubation:

-

Using sterile forceps, place the prepared compound-impregnated disks, along with positive and negative control disks, onto the inoculated agar surface.

-

Ensure disks are placed at least 24 mm apart from center to center and 15 mm from the edge of the plate.[14]

-

Gently press each disk to ensure complete contact with the agar.

-

Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[9]

-

-

Measuring and Interpreting Results:

-

After incubation, measure the diameter of the zone of inhibition (where no bacterial growth is visible) for each disk in millimeters (mm), including the disk diameter.

-

The results are typically interpreted qualitatively as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts (e.g., from CLSI or EUCAST), although for novel compounds, the diameter itself is reported.

-

Data Presentation for Zone of Inhibition

Summarize the quantitative data in a structured table.

| Compound Derivative (Concentration/disk) | Test Organism | Zone of Inhibition (mm) |

| Derivative A (30 µg) | S. aureus ATCC 25923 | 18 |

| Derivative A (30 µg) | P. aeruginosa ATCC 27853 | 12 |

| Derivative B (30 µg) | S. aureus ATCC 25923 | 22 |

| Derivative B (30 µg) | P. aeruginosa ATCC 27853 | 15 |

| Chloramphenicol (30 µg) | S. aureus ATCC 25923 | 25 |

| Solvent Control (DMSO) | S. aureus ATCC 25923 | 6 |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for the Broth Microdilution Method.

References

- 1. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pdb.apec.org [pdb.apec.org]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. asm.org [asm.org]

- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]

- 10. goldbio.com [goldbio.com]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. microbenotes.com [microbenotes.com]

- 13. jetir.org [jetir.org]

- 14. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols: Benzenesulfonamide, 4,4'-oxybis- as a Potential Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of benzenesulfonamide, 4,4'-oxybis- as a potential inhibitor of carbonic anhydrases (CAs). Due to the limited publicly available data on the specific inhibitory activity of this compound, this document presents a general framework for its investigation, including a plausible synthesis route, representative inhibitory data of analogous compounds, and detailed protocols for assessing its efficacy.

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH homeostasis, CO2 transport, and biosynthesis.[1] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and are associated with tumor progression and hypoxia, making them attractive targets for therapeutic intervention.[2][3] Benzenesulfonamides are a well-established class of potent CA inhibitors, with their primary sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.[4] Benzenesulfonamide, 4,4'-oxybis- is a bis-sulfonamide that, based on its chemical structure, holds potential as a CA inhibitor.

Synthesis of Benzenesulfonamide, 4,4'-oxybis-

Reaction Scheme:

Materials:

-

Diphenyl ether

-